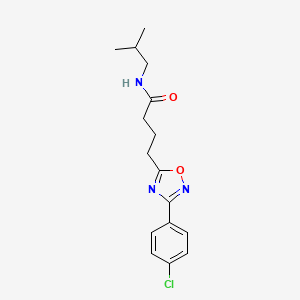
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide, also known as SIT-210, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has been shown to have potential applications in various fields of scientific research. It has been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
作用机制
The exact mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the brain and peripheral tissues. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which is believed to improve cognitive function. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has also been shown to activate the cannabinoid receptor CB1, which is involved in pain modulation and inflammation.
Biochemical and Physiological Effects:
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which are involved in cognitive function and reward pathways. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has been shown to reduce oxidative stress, which is implicated in neurodegenerative diseases.
实验室实验的优点和局限性
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide. One potential area of research is the development of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide as a potential analgesic and anti-inflammatory agent. Further studies are also needed to elucidate the exact mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide and its potential side effects.
合成方法
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzoyl chloride with isobutylamine to form 4-chlorobenzoylisobutylamide, which is then reacted with hydrazine hydrate to form 4-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. Finally, this intermediate is reacted with isobutyryl chloride to form 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide.
属性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(2)10-18-14(21)4-3-5-15-19-16(20-22-15)12-6-8-13(17)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEZZWKKYJKCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)
![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)





